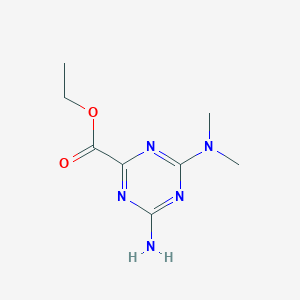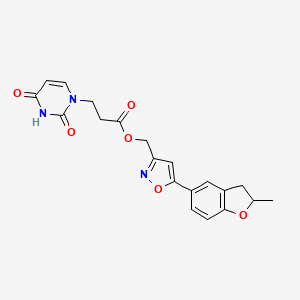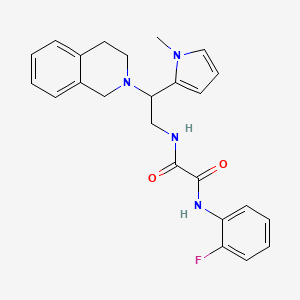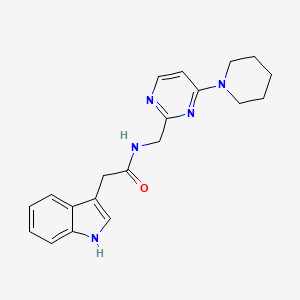
1-(3-chlorobenzyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorobenzyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one, commonly known as C-10, is a synthetic compound that has been extensively studied for its potential application in scientific research. It belongs to the class of quinoline-based compounds and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of C-10 is not fully understood. However, it has been proposed that the compound exerts its biological activities by inhibiting various enzymes and signaling pathways involved in disease progression. For example, C-10 has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, which is overexpressed in many cancer cells. The compound has also been found to inhibit the activity of various inflammatory signaling pathways, such as NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
C-10 has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of various viruses. In vivo studies have shown that C-10 can inhibit tumor growth, reduce inflammation, and improve survival rates in animal models of cancer and inflammation.
Advantages and Limitations for Lab Experiments
C-10 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. It has been extensively studied for its potential therapeutic effects and has been found to exhibit a wide range of biological activities. However, there are also some limitations to using C-10 in lab experiments. The compound is relatively expensive compared to other compounds, and its mechanism of action is not fully understood, which may limit its potential application in some research areas.
Future Directions
There are several future directions for the research on C-10. One potential direction is to further investigate the mechanism of action of the compound, which may provide insights into its potential therapeutic effects and identify new targets for drug development. Another direction is to explore the potential application of C-10 in combination with other drugs, which may enhance its therapeutic effects and reduce the risk of drug resistance. Additionally, further studies are needed to evaluate the safety and efficacy of C-10 in clinical trials, which may lead to its potential application in the treatment of various diseases.
Synthesis Methods
The synthesis of C-10 involves the reaction of 3-chlorobenzylamine with 6-fluoro-3-nitroquinolin-4-one in the presence of a reducing agent such as iron powder. The resulting intermediate is then treated with phenylsulfonyl chloride to obtain the final product, C-10. The synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
C-10 has been extensively studied for its potential application in scientific research. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-viral activities. The compound has been tested in vitro and in vivo for its potential therapeutic effects on various diseases, including cancer, inflammation, and viral infections.
properties
IUPAC Name |
3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFNO3S/c23-16-6-4-5-15(11-16)13-25-14-21(29(27,28)18-7-2-1-3-8-18)22(26)19-12-17(24)9-10-20(19)25/h1-12,14H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTORHRKYHJUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Ethylpiperazin-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2694908.png)




![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2694914.png)

![N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide](/img/structure/B2694916.png)

![N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2694918.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2694919.png)

![(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile](/img/structure/B2694925.png)